molecular formula C20H54HgSi6 B14691421 Bis[tris(trimethylsilyl)methyl]mercury CAS No. 29728-36-7

Bis[tris(trimethylsilyl)methyl]mercury

Cat. No.: B14691421
CAS No.: 29728-36-7
M. Wt: 663.7 g/mol
InChI Key: JSBJYGAFDMGJCM-UHFFFAOYSA-N
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Description

Bis[tris(trimethylsilyl)methyl]mercury is an organomercury compound characterized by the presence of two tris(trimethylsilyl)methyl groups attached to a central mercury atom. This compound is notable for its unique structural features and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis[tris(trimethylsilyl)methyl]mercury typically involves the reaction of tris(trimethylsilyl)methyl lithium with mercury(II) chloride. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:

2(TMS)3C-Li+HgCl2(TMS)3C-Hg-C(TMS)3+2LiCl2 \text{(TMS)$_3$C-Li} + \text{HgCl$_2$} \rightarrow \text{(TMS)$_3$C-Hg-C(TMS)$_3$} + 2 \text{LiCl} 2(TMS)3​C-Li+HgCl2​→(TMS)3​C-Hg-C(TMS)3​+2LiCl

where (TMS)$_3$C represents the tris(trimethylsilyl)methyl group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound and its limited commercial applications. Most preparations are conducted on a laboratory scale for research purposes.

Chemical Reactions Analysis

Types of Reactions: Bis[tris(trimethylsilyl)methyl]mercury undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) compounds.

    Reduction: It can be reduced to elemental mercury under certain conditions.

    Substitution: The tris(trimethylsilyl)methyl groups can be substituted with other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products Formed:

    Oxidation: Mercury(II) oxide or other mercury(II) compounds.

    Reduction: Elemental mercury.

    Substitution: Various organomercury compounds depending on the substituent introduced.

Scientific Research Applications

Bis[tris(trimethylsilyl)methyl]mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organometallic chemistry for the synthesis of other organomercury compounds.

    Biology: Its interactions with biological molecules are studied to understand the effects of organomercury compounds on biological systems.

    Medicine: Research into its potential therapeutic applications is ongoing, although its toxicity limits its use.

    Industry: It is used in specialized industrial processes, particularly in the synthesis of complex organometallic compounds.

Mechanism of Action

The mechanism of action of bis[tris(trimethylsilyl)methyl]mercury involves the interaction of the mercury atom with various molecular targets. The compound can form strong bonds with sulfur-containing groups in proteins and enzymes, leading to inhibition of their activity. This interaction is a key factor in its biological effects and toxicity.

Comparison with Similar Compounds

    Bis(trimethylsilyl)mercury: Another organomercury compound with similar structural features but different reactivity.

    Tris(trimethylsilyl)silane: A related compound used in radical-based reactions.

Uniqueness: Bis[tris(trimethylsilyl)methyl]mercury is unique due to the presence of two bulky tris(trimethylsilyl)methyl groups, which provide steric protection to the mercury center. This steric hindrance influences its reactivity and stability, making it distinct from other organomercury compounds.

Properties

CAS No.

29728-36-7

Molecular Formula

C20H54HgSi6

Molecular Weight

663.7 g/mol

IUPAC Name

bis[tris(trimethylsilyl)methyl]mercury

InChI

InChI=1S/2C10H27Si3.Hg/c2*1-11(2,3)10(12(4,5)6)13(7,8)9;/h2*1-9H3;

InChI Key

JSBJYGAFDMGJCM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Hg]C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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